molecular formula C15H13N3OS B3918121 4-methyl-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide

4-methyl-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide

Cat. No.: B3918121
M. Wt: 283.4 g/mol
InChI Key: LHZFJCSQQXJXGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-methyl-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide is a compound belonging to the benzothiadiazole family Benzothiadiazoles are known for their diverse applications in various fields, including medicinal chemistry, materials science, and agriculture

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide typically involves the reaction of 4-methylbenzoic acid with 5-methyl-2,1,3-benzothiadiazole-4-amine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reactors, and implementing continuous flow techniques to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzothiadiazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzothiadiazoles.

Scientific Research Applications

4-methyl-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-methyl-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide involves its interaction with specific molecular targets. The benzothiadiazole core can intercalate with DNA, disrupting its function and leading to cell death in cancer cells. Additionally, the compound can inhibit certain enzymes, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4-hydroxy-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide
  • (5-Chloro-2,1,3-benzothiadiazol-4-yl)-carbamimidothioic acid methyl ester

Uniqueness

Compared to similar compounds, 4-methyl-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide stands out due to its specific substitution pattern, which imparts unique electronic and steric properties. These properties enhance its potential as a versatile building block in organic synthesis and its efficacy in biological applications .

Properties

IUPAC Name

4-methyl-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3OS/c1-9-3-6-11(7-4-9)15(19)16-13-10(2)5-8-12-14(13)18-20-17-12/h3-8H,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHZFJCSQQXJXGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=C(C=CC3=NSN=C32)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-methyl-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide
Reactant of Route 2
Reactant of Route 2
4-methyl-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide
Reactant of Route 3
Reactant of Route 3
4-methyl-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide
Reactant of Route 4
Reactant of Route 4
4-methyl-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide
Reactant of Route 5
Reactant of Route 5
4-methyl-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide
Reactant of Route 6
Reactant of Route 6
4-methyl-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.